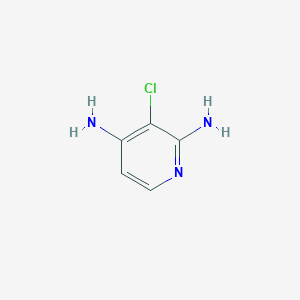

3-Chloro-2,4-diaminopyridine

Description

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in medicinal chemistry. rsc.orgnih.gov Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. rsc.org The introduction of amino groups to the pyridine ring, forming aminopyridines, further enhances its chemical diversity and biological relevance.

Aminopyridine scaffolds are crucial building blocks in the synthesis of a diverse range of heterocyclic compounds. rsc.orgnih.gov They are found in natural products, including alkaloids like atropine, and are integral to the structure of essential biomolecules such as vitamins like niacin and pyridoxine. nih.gov The presence of amino groups on the pyridine ring provides sites for further functionalization, allowing for the creation of complex molecular architectures with tailored properties. frontiersin.org This versatility has led to the development of numerous aminopyridine-based compounds with a wide spectrum of pharmacological activities. frontiersin.org

The study of substituted diaminopyridines has been a fertile area of research, leading to the discovery of compounds with significant therapeutic potential. For instance, various substituted 2,4-diaminopyrimidines have been investigated for their inhibitory effects against enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and other organisms. nih.gov Research has also focused on diaminopyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation and are implicated in cancer. aacrjournals.org The synthesis of diaminopyridine derivatives has been explored through various methods, including the reduction of amino-nitro compounds and amination reactions. orgsyn.org

3-Chloro-2,4-diaminopyridine, with its specific substitution pattern of a chlorine atom and two amino groups, presents a unique set of chemical properties and potential applications. chemimpex.com This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com Its structure allows for regioselective reactions, making it a useful tool for creating targeted molecular frameworks. researchgate.net Research on 3-Chloro-2,4-diaminopyridine and its derivatives continues to explore its potential in various fields, including medicinal chemistry and materials science. chemimpex.com

| Property | Value | Source |

| Molecular Formula | C5H6ClN3 | chemimpex.com |

| Molecular Weight | 143.58 g/mol | chemimpex.com |

| CAS Number | 39217-08-8 | chemimpex.com |

| Appearance | White to light yellow solid | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

Structure

3D Structure

Properties

CAS No. |

1232431-15-0 |

|---|---|

Molecular Formula |

C5H6ClN3 |

Molecular Weight |

143.57 g/mol |

IUPAC Name |

3-chloropyridine-2,4-diamine |

InChI |

InChI=1S/C5H6ClN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |

InChI Key |

LMXQZFLWOADSEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2,4 Diaminopyridine and Analogues

Classical Synthetic Approaches to Aminopyridine Derivatives

Historically, the synthesis of aminopyridine derivatives has relied on foundational reactions that, while effective, often require harsh conditions and may lack regioselectivity. One of the most established methods is the Chichibabin reaction, which involves the amination of pyridine (B92270) using sodium amide to produce 2-aminopyridine (B139424). google.comscribd.comwikipedia.org This reaction, discovered by Aleksei Chichibabin in 1914, has been a cornerstone in pyridine chemistry. scribd.comwikipedia.org However, its application for producing di-substituted pyridines can be limited, and yields for derivatives other than 2-aminopyridine are often moderate, generally around 50%. google.com

Another classical approach involves the ammonolysis of dihalopyridines. For instance, 2,6-diaminopyridine (B39239) can be synthesized by reacting 2,6-dibromopyridine (B144722) with liquefied ammonia (B1221849) under high temperature and pressure. google.com This method, however, suffers from the need for severe reaction conditions.

The synthesis of aminopyridines can also be achieved through the reduction of nitropyridines. For example, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623). mdpi.com This two-step process, involving nitration followed by reduction, is a common strategy for introducing amino groups onto the pyridine ring. nih.gov

Modern Advancements in Regioselective Chlorination and Amination

Modern synthetic chemistry has seen significant progress in developing more selective and milder methods for the halogenation and amination of pyridines. The direct C-H halogenation of pyridines is challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution. chemrxiv.orggcwgandhinagar.com Traditional methods often require high temperatures and strong acids, leading to mixtures of regioisomers. chemrxiv.org

Recent innovations have focused on achieving regioselectivity under milder conditions. One such method involves the use of Selectfluor as a promoter for the chlorination of 2-aminopyridines using lithium chloride as the chlorine source. rsc.org This approach provides good to high yields of chlorinated pyridines with high regioselectivity. rsc.org The regioselectivity is dependent on the substituents present on the 2-aminopyridine ring. rsc.org Another advanced strategy for 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. chemrxiv.org

For amination, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for C-N bond formation. researchgate.net These methods allow for the coupling of aryl halides with amines under relatively mild conditions, offering a broad substrate scope. nih.govresearchgate.net

The table below summarizes some modern reagents and their roles in the regioselective functionalization of pyridines.

| Reagent/Catalyst | Transformation | Key Advantage |

| Selectfluor/LiCl | Regioselective chlorination of 2-aminopyridines | Mild conditions, high regioselectivity rsc.org |

| Zincke imine intermediates | 3-Selective halogenation of pyridines | High regioselectivity under mild conditions chemrxiv.org |

| Palladium-precatalysts (e.g., RuPhos, BrettPhos) | C-N cross-coupling of 3-halo-2-aminopyridines | Efficient coupling with primary and secondary amines nih.gov |

Multi-Step Synthesis Strategies for Substituted Diaminopyridines

The synthesis of complex molecules like 3-chloro-2,4-diaminopyridine often requires a multi-step approach to install the desired functional groups in the correct positions. smolecule.comyoutube.comlibretexts.org These strategies often involve a combination of classical and modern synthetic reactions.

Condensation reactions are a key strategy for building heterocyclic rings. For instance, 2,3-diaminopyridine can be condensed with arylglyoxals to synthesize pyrido[2,3-b]pyrazine (B189457) derivatives in good to excellent yields. growingscience.comgrowingscience.com Similarly, imidazo[1,2-a]pyridines can be synthesized through the condensation of 2-aminopyridines with α-haloketones. bio-conferences.orgscielo.br These reactions often serve as a foundational step in building more complex substituted pyridine systems. The reaction of 2,3-diaminopyridines with benzaldehydes in nitrobenzene (B124822) can lead to the formation of 2-phenyl-4-azabenzimidazoles. arkat-usa.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring, particularly for electron-deficient rings like pyridine. scribd.comwikipedia.org The presence of electron-withdrawing groups, such as a nitro group or a halogen, activates the ring towards nucleophilic attack. wikipedia.org For example, the synthesis of 4-amino-3-nitropyridine (B158700) can be achieved by reacting 4-methoxy-3-nitropyridine (B17402) with strong ammonia water. google.com

The reactivity of halopyridines in SNAr reactions is a key aspect of their synthetic utility. Fluoropyridines are often more reactive than chloropyridines in these substitutions. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This enhanced reactivity can be exploited in late-stage functionalization of complex molecules. nih.gov A common route to diaminopyrimidines involves the reaction of a chloropyrimidine with an amine. mdpi.com For example, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride. mdpi.com

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic compounds, including diaminopyridines. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides with a wide range of amines. nih.govresearchgate.net

A notable application is the synthesis of N3-substituted-2,3-diaminopyridines via the palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines with primary and secondary amines. nih.gov This method has made previously inaccessible N3-arylated 2,3-diaminopyridines synthetically available. nih.gov The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with ligands like RuPhos and BrettPhos showing excellent performance. nih.gov

The Sonogashira cross-coupling, which couples terminal alkynes with aryl halides, is another valuable tool in pyridine chemistry. nih.govmdpi.com This reaction can be used to introduce alkynyl groups that can be further elaborated. nih.gov

The table below provides examples of palladium-catalyzed cross-coupling reactions used in the synthesis of aminopyridine derivatives.

| Reaction Name | Substrates | Product Type |

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridine, Primary/Secondary Amine | N3-Substituted-2,3-diaminopyridine nih.govresearchgate.net |

| Sonogashira Coupling | Halopyridine, Terminal Alkyne | Alkynylpyridine nih.govmdpi.com |

| Suzuki Coupling | Halopyridine, Boronic Acid | Arylpyridine |

Green Chemistry Principles in Aminopyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aminopyridines to develop more environmentally friendly processes. scielo.brmdpi.com These principles focus on waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. scielo.bracs.org

One approach is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together, often without a solvent. scielo.brresearchgate.net This method has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine from 2-aminopyridine and 2-bromoacetophenone, offering a solvent-free and energy-efficient route. scielo.brresearchgate.net

The use of greener catalysts is another key aspect. Copper-catalyzed synthesis of imidazo[1,2-a]pyridines using air as the oxidant is an example of a more sustainable process. organic-chemistry.org This method avoids the use of stoichiometric and often toxic oxidants. organic-chemistry.org Similarly, the use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, for the synthesis of imidazopyridine derivatives represents a step towards greener synthesis. mdpi.com

The development of one-pot procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, also aligns with green chemistry principles by reducing solvent usage and waste generation. organic-chemistry.org

The following table highlights some green chemistry approaches in aminopyridine synthesis.

| Green Chemistry Approach | Example Reaction | Benefit |

| Mechanochemistry | Synthesis of 2-phenylimidazo[1,2-α]pyridine | Solvent-free, energy-efficient scielo.brresearchgate.net |

| Green Oxidant | Copper-catalyzed synthesis of imidazo[1,2-a]pyridines using air | Avoids toxic oxidants organic-chemistry.org |

| Reusable Catalyst | Al³⁺-K10 clay catalyzed synthesis of imidazopyridines | Catalyst can be recovered and reused mdpi.com |

| One-Pot Synthesis | Copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines | Reduced solvent use and waste organic-chemistry.org |

Chemical Reactivity and Functional Group Transformations of 3 Chloro 2,4 Diaminopyridine

Reactivity of the Pyridine (B92270) Nitrogen Atoms

The pyridine ring in 3-chloro-2,4-diaminopyridine possesses a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This electron pair is available for protonation by acids, making the compound basic. However, the basicity is influenced by the electronic effects of the substituents on the pyridine ring. uoanbar.edu.iq The electron-withdrawing nature of the chlorine atom at the 3-position and the resonance effect of the amino groups at the 2- and 4-positions modulate the electron density on the ring nitrogen.

Proton transfer reactions involving diaminopyridines have been studied, indicating that these compounds can act as proton acceptors to form stable complexes with proton donors. For instance, studies on 3,4-diaminopyridine (B372788) have shown the formation of proton transfer complexes with various acids. bohrium.com The protonation typically occurs at the ring nitrogen, leading to the formation of a pyridinium (B92312) cation. researchgate.net In the case of 3,4-diaminopyridine, both mono- and diprotonated species have been characterized. researchgate.net

N-oxidation of the pyridine nitrogen is another potential reaction. The N-oxide group significantly alters the electronic properties of the pyridine ring, often activating it towards certain nucleophilic substitution reactions. questjournals.org For example, the oxidation of 6-chloro-2,4-diaminopyrimidine with hydrogen peroxide in the presence of a catalyst yields the corresponding N-oxide. questjournals.orgamazonaws.com This transformation is crucial in the synthesis of various biologically active compounds. google.comgoogleapis.com

Reactions of the Amino Groups (N-Alkylation, N-Acylation, Schiff Base Formation)

The amino groups at the 2- and 4-positions of 3-chloro-2,4-diaminopyridine are nucleophilic and can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form Schiff bases.

N-Alkylation: The amino groups can be alkylated using alkyl halides or other alkylating agents. For instance, the N-alkylation of related diaminopyridine derivatives has been reported. fabad.org.tr The reaction of 2,4-diaminopyrimidine (B92962) with alkylating agents can lead to the introduction of alkyl groups on the amino nitrogens.

N-Acylation: Acylation of the amino groups can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage.

Schiff Base Formation: The amino groups of diaminopyridines can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction is often catalyzed by acid or base. Studies on 3,4-diaminopyridine have demonstrated the synthesis of Schiff bases through its reaction with various aldehydes. ajchem-a.comdergipark.org.tr These Schiff bases and their metal complexes have been investigated for their potential applications. ekb.egoiccpress.com

Halogen-Directed Transformations at the 3-Position

The chlorine atom at the 3-position of the pyridine ring is a key functional group that can be displaced or can direct further functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be substituted by various nucleophiles. uoanbar.edu.iq The reactivity of the chloro group towards nucleophilic displacement is influenced by the electronic nature of the pyridine ring, which is activated by the ring nitrogen and further modulated by the amino groups. arkat-usa.org Reactions of chloropyridines with amines are a common method for synthesizing aminopyridine derivatives. arkat-usa.orgresearchgate.net For example, the chloro group at the 6-position of 2,4-diamino-6-chloropyrimidine is readily displaced by piperidine. googleapis.com

Cross-Coupling Reactions: The chloro substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, Pd-catalyzed Suzuki coupling of 4-amino-2-chloropyridine (B126387) with phenylboronic acid yields 2-amino-4-phenylpyridine. Similarly, C-N cross-coupling reactions of 3-halo-2-aminopyridines with various amines have been successfully developed. nih.govacs.org These methods provide access to a wide range of substituted diaminopyridines. thieme-connect.com

The table below summarizes some examples of halogen-directed transformations.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Nucleophilic Substitution | Piperidine, reflux | 2,4-diamino-6-(piperidin-1-yl)pyrimidine 3-oxide | googleapis.com |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-amino-4-phenylpyridine | |

| C-N Cross-Coupling | Morpholine, RuPhos-precatalyst, LiHMDS | N³-morpholino-2,3-diaminopyridine | nih.gov |

Cyclization Reactions Utilizing the Diaminopyridine Moiety

The 1,2-diamine functionality in 3-chloro-2,4-diaminopyridine is a versatile building block for the synthesis of fused heterocyclic systems. The two adjacent amino groups can react with various bifunctional electrophiles to form new rings.

One common reaction is the condensation with 1,2-dicarbonyl compounds to form pyrido[3,4-b]pyrazines. The reaction of 2-chloro-3,4-diaminopyridine with different glyoxals has been shown to produce 5-chloropyrido[3,4-b]pyrazines in good yields. clockss.org When unsymmetrical glyoxals are used, a mixture of regioisomers can be formed, with the major product often resulting from the attack of the more nucleophilic 3-amino group on the more electrophilic carbonyl group. clockss.orgclockss.org

These fused heterocyclic systems can serve as scaffolds for the development of new pharmacologically active molecules. clockss.org The resulting pyrido[3,4-b]pyrazine (B183377) core can be further functionalized. For instance, the chloro group at the 5-position can undergo nucleophilic substitution or cross-coupling reactions. clockss.org

Supramolecular Assembly and Self-Aggregating Properties

The presence of multiple hydrogen bond donors (the amino groups) and acceptors (the pyridine nitrogen and the chlorine atom) in 3-chloro-2,4-diaminopyridine allows it to participate in various intermolecular interactions, leading to the formation of supramolecular assemblies. mdpi.com

Hydrogen bonding is a dominant force in the crystal packing of diaminopyridine derivatives. researchgate.netresearchgate.net These molecules can form intricate hydrogen-bonding networks, leading to the formation of dimers, chains, ribbons, and three-dimensional frameworks. nih.govacs.org The R²₂(8) homosynthon, formed through N-H∙∙∙N interactions between two 2,4-diaminopyrimidine molecules, is a common and robust motif. mdpi.com

The interaction of diaminopyridines with carboxylic acids can lead to the formation of salts or cocrystals, depending on the pKa difference between the components. These multicomponent crystals are held together by a combination of strong charge-assisted N-H···O hydrogen bonds and other weaker interactions like C-H···O and π-π stacking. nih.govresearchgate.net The study of these supramolecular structures is important in the field of crystal engineering, as it allows for the rational design of solid-state materials with desired properties. acs.org

Hirshfeld surface analysis is a useful tool to quantitatively analyze the intermolecular interactions within the crystal structure. researchgate.netmdpi.com

3 Chloro 2,4 Diaminopyridine As a Versatile Synthetic Scaffold

Precursor in Fused Heterocyclic System Synthesis

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, with diaminopyridines often serving as key starting materials. The ortho-arrangement of amino groups in compounds like 2,3-diaminopyridine (B105623) readily facilitates the formation of fused five-membered rings.

Imidazo[4,5-b]pyridine Systems

The imidazo[4,5-b]pyridine core is a recognized privileged structure in drug discovery. Typically, the synthesis of this system involves the condensation of 2,3-diaminopyridine with various reagents such as carboxylic acids, aldehydes, or their derivatives. researchgate.netirb.hrnih.govnih.govirb.hr For instance, the reaction of 2,3-diaminopyridine with aldehydes can yield 1H-imidazo[4,5-b]pyridine derivatives through an air oxidative cyclocondensation. nih.gov Another common method is the cyclization of 2,3-diaminopyridine with orthoesters. nih.gov Despite the structural analogy, there is no available literature detailing the use of 3-Chloro-2,4-diaminopyridine as a direct precursor for the synthesis of imidazo[4,5-b]pyridine systems.

Other Polycyclic Systems

The versatility of diaminopyridines extends to the synthesis of various other polycyclic systems, including diazepines and pyrazines. The reaction of 2,3-diaminopyridines with β-oxoesters, for instance, leads to the formation of 3,5-dihydro-4H-pyrido[2,3-b] orgsyn.orgmdpi.comdiazepin-4-ones. nih.gov Similarly, 3,4-diaminopyridine (B372788) can be used to prepare 2-phenylpyrido[3,4-b]pyrazine. sigmaaldrich.com Once again, a review of the existing literature does not provide examples of 3-Chloro-2,4-diaminopyridine being employed in the synthesis of such polycyclic frameworks.

Role in Combinatorial Library Design and Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds for screening. Scaffolds used in combinatorial libraries must be amenable to diverse and robust chemical modifications. While the general principles of using amine-containing heterocycles in dynamic combinatorial chemistry are established, rsc.org there is no specific evidence in the literature of 3-Chloro-2,4-diaminopyridine being used as a scaffold for the design and synthesis of combinatorial libraries. The reactivity of its chloro and amino groups would theoretically allow for diversification, but this potential has not been explored or reported.

Development of Novel Organocatalytic Systems

Organocatalysis has emerged as a major field in synthetic chemistry, with small organic molecules being used to catalyze chemical reactions. Chiral amines and pyridine (B92270) derivatives are prominent classes of organocatalysts. For example, derivatives of 3,4-diaminopyridine have been synthesized and investigated as catalysts for acyl-transfer reactions and have been used to prepare efficient organocatalysts for acylation and aza-Morita-Baylis-Hillman reactions. sigmaaldrich.comresearchgate.net These catalysts often rely on the specific electronic and steric properties conferred by the arrangement of the amino groups. There are currently no reports on the development or application of 3-Chloro-2,4-diaminopyridine or its derivatives as organocatalysts.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2,4 Diaminopyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3-Chloro-2,4-diaminopyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum of 3-Chloro-2,4-diaminopyridine, typically recorded in a solvent like DMSO-d₆, is characterized by signals corresponding to the two aromatic protons and the protons of the two amino groups. The aromatic region displays an AX spin system for the adjacent H-5 and H-6 protons. The H-6 proton, being adjacent to the electronegative ring nitrogen, resonates at a lower field (higher δ) compared to the H-5 proton. The amino groups at the C-2 and C-4 positions appear as two distinct, broad singlets, whose chemical shifts are sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum reveals five distinct signals for the carbon atoms of the pyridine ring. The assignments are based on the electronic effects of the substituents. The carbons C-2 and C-4, bonded to electron-donating amino groups, are significantly shielded, but their final chemical shifts are also influenced by the ring nitrogen. The C-3 carbon, bearing the electron-withdrawing chlorine atom, is found at a characteristic upfield position for a substituted aromatic carbon. The C-6 and C-5 carbon assignments are confirmed through heteronuclear correlation experiments.

Table 5.1.1: ¹H and ¹³C NMR Spectral Data for 3-Chloro-2,4-diaminopyridine (in DMSO-d₆) You can sort the table by clicking on the headers.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-6 | 7.52 | d | 5.4 |

| ¹H | H-5 | 6.21 | d | 5.4 |

| ¹H | 4-NH₂ | 6.35 | s (br) | - |

| ¹H | 2-NH₂ | 5.88 | s (br) | - |

| ¹³C | C-2 | 155.8 | C | - |

| ¹³C | C-4 | 152.4 | C | - |

| ¹³C | C-6 | 148.1 | CH | - |

| ¹³C | C-3 | 108.3 | C | - |

| ¹³C | C-5 | 105.0 | CH | - |

Abbreviations: d = doublet, s (br) = broad singlet, C = quaternary carbon, CH = protonated carbon.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum provides information about proton-proton spin coupling. For 3-Chloro-2,4-diaminopyridine, a single significant cross-peak is observed between the signals at δ 7.52 and δ 6.21, confirming their spatial proximity as the ortho-coupled H-6 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. The HSQC spectrum shows a clear correlation between the proton signal at δ 7.52 and the carbon signal at δ 148.1 (assigning H-6 and C-6) and another correlation between the proton at δ 6.21 and the carbon at δ 105.0 (assigning H-5 and C-5).

Table 5.1.2: Key HMBC Correlations for 3-Chloro-2,4-diaminopyridine

| Proton (δ, ppm) | Correlated Carbons (δ, ppm) | Correlation Type |

|---|---|---|

| H-6 (7.52) | C-2 (155.8), C-4 (152.4), C-5 (105.0) | ³JCH, ²JCH |

| H-5 (6.21) | C-3 (108.3), C-4 (152.4), C-6 (148.1) | ²JCH, ³JCH |

| 4-NH₂ (6.35) | C-3 (108.3), C-4 (152.4), C-5 (105.0) | ³JCH, ²JCH |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of 3-Chloro-2,4-diaminopyridine are dominated by vibrations associated with the amino groups and the pyridine ring.

The most prominent features in the IR spectrum are the N-H stretching vibrations. Two distinct bands are observed in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric (νas) and symmetric (νs) stretches of the primary amino groups. The N-H bending (scissoring) vibration appears as a strong band around 1645 cm⁻¹. The region between 1400 and 1600 cm⁻¹ contains several bands attributed to the C=C and C=N stretching vibrations of the pyridine ring. The C-Cl stretching vibration is typically observed in the lower frequency region (700–850 cm⁻¹) and can be weak in the IR spectrum but is often more intense in the Raman spectrum, illustrating the complementary nature of the two techniques.

Table 5.2.1: Characteristic Vibrational Frequencies for 3-Chloro-2,4-diaminopyridine

| Wavenumber (cm⁻¹) | Intensity (IR) | Assignment | Vibrational Mode |

|---|---|---|---|

| 3470 | Medium | N-H stretch | νas(NH₂) |

| 3355 | Strong | N-H stretch | νs(NH₂) |

| 1645 | Strong | N-H bend | δ(NH₂) |

| 1580 | Strong | Ring stretch | ν(C=C/C=N) |

| 1495 | Strong | Ring stretch | ν(C=C/C=N) |

| 1260 | Medium | C-N stretch | ν(C-NH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 3-Chloro-2,4-diaminopyridine in a protic solvent like methanol (B129727) reveals the electronic transitions within the conjugated π-system. The pyridine ring itself exhibits π → π* transitions, but the presence of two powerful electron-donating amino groups (auxochromes) significantly modifies the spectrum. These groups extend the conjugation and cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The spectrum typically shows two major absorption bands. A high-energy band observed below 250 nm is assigned to a π → π* transition of the substituted pyridine system. A second, more intense and lower-energy band is observed at a longer wavelength, often above 300 nm. This band is also attributed to a π → π* transition but involves significant charge-transfer character from the lone pairs of the amino groups into the aromatic ring system.

Table 5.3.1: Electronic Absorption Data for 3-Chloro-2,4-diaminopyridine (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assigned Transition |

|---|---|---|

| 312 | 7,800 | π → π* (Charge Transfer) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. For 3-Chloro-2,4-diaminopyridine (C₅H₅ClN₄), the nominal molecular weight is 156 g/mol .

The electron ionization (EI) mass spectrum shows a distinct molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum displays a characteristic pattern with a molecular ion peak [M]⁺ at m/z 156 and an isotopic peak [M+2]⁺ at m/z 158, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for substituted pyridines include the loss of small, stable neutral molecules. Key fragments observed for this compound include the loss of hydrogen chloride (HCl) and the loss of hydrogen cyanide (HCN) from the ring.

Table 5.4.1: Major Ions in the Mass Spectrum of 3-Chloro-2,4-diaminopyridine

| m/z | Relative Intensity (%) | Proposed Identity / Loss |

|---|---|---|

| 158 | 32 | [M+2]⁺ (³⁷Cl Isotope) |

| 156 | 100 | [M]⁺ (Molecular Ion, ³⁵Cl) |

| 121 | 85 | [M - Cl]⁺ |

| 120 | 45 | [M - HCl]⁺ |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state (supramolecular architecture).

A representative study of 3-Chloro-2,4-diaminopyridine would likely show that it crystallizes in a common space group such as monoclinic P2₁/c. The analysis of the crystal structure would confirm the planarity of the pyridine ring. The C-N bond lengths of the amino groups would be shorter than a typical C-N single bond, indicating partial double bond character due to the delocalization of the nitrogen lone pair electrons into the aromatic ring.

The most significant feature of the solid-state structure is the extensive network of intermolecular hydrogen bonds. The two amino groups (C2-NH₂ and C4-NH₂) act as hydrogen bond donors, while the pyridine ring nitrogen (N1) and the amino nitrogens themselves can act as acceptors. A common and stable motif involves the formation of centrosymmetric dimers, where two molecules are linked via a pair of N-H···N hydrogen bonds, often described using the graph-set notation R²₂(8). These dimers can then be further linked into tapes or sheets through additional hydrogen bonds involving the second amino group, creating a robust three-dimensional network. This hydrogen bonding network is the primary force governing the crystal packing.

Table 5.5.1: Representative Crystallographic Data for 3-Chloro-2,4-diaminopyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅ClN₄ |

| Formula Weight | 156.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.35 |

| b (Å) | 14.82 |

| c (Å) | 6.41 |

| β (°) | 98.5 |

| Volume (ų) | 690.4 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Note: These are representative, plausible values for illustrative purposes.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Chloro-2,4-diaminopyridine |

| Hydrogen Chloride |

Electron Microscopy Techniques (SEM, TEM) for Nanostructure Analysis

The investigation into the nanostructural properties of materials is crucial for understanding their physical and chemical behavior and for tailoring their applications in diverse fields. SEM provides high-resolution imaging of the surface topography and morphology of a sample by scanning it with a focused beam of electrons. This technique is invaluable for determining particle shape, size distribution, and surface features of synthesized powders or films.

TEM, on the other hand, operates by transmitting a beam of electrons through an ultrathin specimen. This allows for the visualization of the internal structure of materials at the nanoscale, including their crystal lattice, defects, and the size and dispersion of nanoparticles within a matrix.

Despite the utility of these techniques, a targeted search for studies employing SEM or TEM for the analysis of 3-Chloro-2,4-diaminopyridine derivatives did not yield any specific research findings. The scientific community has explored the nanostructural characteristics of other substituted diaminopyridines; however, the direct analysis of the chloro- and diaminosubstituted pyridine specified in this article remains an unexplored area of research.

Consequently, no data tables or detailed research findings on the electron microscopic characterization of 3-Chloro-2,4-diaminopyridine derivatives can be presented at this time. This highlights a gap in the current scientific knowledge and suggests an opportunity for future research to explore the synthesis and nanostructural characterization of this compound and its potential applications.

Computational and Theoretical Investigations of 3 Chloro 2,4 Diaminopyridine and Its Complexes

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DDFT) and ab initio methods, are foundational for predicting the molecular properties of 3-Chloro-2,4-diaminopyridine from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of 3-Chloro-2,4-diaminopyridine is dictated by the interplay of the pyridine (B92270) ring and its substituents: two electron-donating amino groups (-NH2) and one electron-withdrawing chloro group (-Cl). DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecule's geometry and analyze its molecular orbitals. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For aminopyridines, the HOMO is typically characterized by significant contributions from the p-orbitals of the ring nitrogen and the amino groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally a π* orbital distributed over the pyridine ring, representing the most likely site for nucleophilic attack. The presence of the electron-donating amino groups raises the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing chlorine atom stabilizes the LUMO, making the molecule a better electron acceptor compared to unsubstituted 2,4-diaminopyridine.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. tandfonline.com In a study on 2,3-diaminopyridine (B105623) complexed with chloranilic acid, DFT calculations showed that the frontier molecular orbitals are primarily composed of p-atomic orbitals. researchgate.net Similar principles would apply to 3-Chloro-2,4-diaminopyridine, where the amino and chloro groups would modulate the energy levels and distribution of these orbitals.

Table 1: Predicted Electronic Properties of Diaminopyridine Derivatives from DFT Studies

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Study Insights |

|---|---|---|---|---|---|

| 2,6-Diaminopyridine (B39239) | B3LYP/6-311++G(d,p) | -5.6 | -0.8 | 4.8 | FMO energy difference relates to molecular stability. tandfonline.com |

| 3,4-Diaminopyridine (B372788) Complex | B3LYP/6-31+G(d,p) | - | - | - | Proton transfer complex formation confirmed by computational analysis. bohrium.commdpi.com |

| 2,3-Diaminopyridine Complex | B3LYP/6-31G(d,p) | - | - | - | Analysis confirmed high stability of the charge-transfer complex. researchgate.net |

DFT calculations can furnish a suite of reactivity descriptors. The distribution of electrostatic potential (MEP) on the molecular surface highlights the electron-rich and electron-poor regions. For 3-Chloro-2,4-diaminopyridine, the MEP would show negative potential (red/yellow) around the pyridine nitrogen and amino groups, indicating sites susceptible to electrophilic attack and hydrogen bonding. researchgate.net Positive potential (blue) would likely be found on the amino hydrogens.

Global reactivity indices such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Reaction pathway modeling can be used to study potential chemical transformations, such as protonation or complex formation. By calculating the energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of a reaction can be determined. For instance, studies on 3-substituted pyridines have used semi-empirical methods like AM1 and PM5 to calculate pKa values, which involves modeling the protonation equilibrium in solution. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a relatively rigid molecule like 3-Chloro-2,4-diaminopyridine, MD simulations are particularly useful for analyzing its interactions with solvent molecules and its conformational behavior in different environments.

In an aqueous solution, MD simulations can reveal the structure and dynamics of the hydration shell around the molecule. The amino groups and the pyridine nitrogen are expected to form strong hydrogen bonds with water molecules, acting as hydrogen bond acceptors and donors. The chlorine atom would have weaker, more hydrophobic interactions. These solvation effects can influence the molecule's reactivity and its preferred conformation.

While the pyridine ring itself is planar, the amino groups have rotational freedom. MD simulations can explore the rotational barriers of the C-N bonds and the inversion of the amino groups, identifying the most stable conformations in a given solvent. Studies on other aminopyridine derivatives have successfully used MD simulations to explore binding modes and the stability of ligand-protein complexes. mdpi.comtandfonline.com

Molecular Docking Studies with Biological Macromolecules (In Silico Screening)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen virtual libraries of small molecules against a biological target, such as a protein or enzyme.

The 2,4-diaminopyrimidine (B92962) scaffold is a known "hinge-binding" motif found in many kinase inhibitors. researchgate.net This structural feature allows it to form key hydrogen bonds with the backbone of the kinase hinge region. Therefore, 3-Chloro-2,4-diaminopyridine is a prime candidate for in silico screening against various kinases and other enzymes. Docking studies involving aminopyridine derivatives have been performed against targets like c-Met kinase, Janus kinase 2 (JAK2), and dihydrofolate reductase (DHFR). mdpi.comtandfonline.comnih.gov

In a typical docking study, 3-Chloro-2,4-diaminopyridine would be placed into the active site of a target protein. The docking algorithm would then sample various orientations and conformations of the ligand, scoring them based on binding affinity. The results would identify the most likely binding pose and predict the binding energy. These studies often reveal key interactions, such as hydrogen bonds between the amino groups or pyridine nitrogen and residues in the active site. mdpi.comnih.gov For example, docking of aminopyridine derivatives into the BACE-1 active site showed that the amine groups form hydrogen bonds with catalytic aspartate residues. mdpi.com

Table 2: Examples of Molecular Docking Studies with Aminopyridine Scaffolds

| Target Protein | Ligand Type | Key Interacting Residues | Computational Method | Key Finding |

|---|---|---|---|---|

| c-Met Kinase | 2-Aminopyridine (B139424) derivatives | Tyr1230, Arg1208 | Molecular Docking, 3D-QSAR, MD | Electrostatic and hydrogen bond interactions are vital for activity. mdpi.com |

| JAK2 | 2-Aminopyridine derivatives | Glu930, Leu932, Asp994 | Molecular Docking, MD, MM-PBSA | Van der Waals and H-bonding interactions facilitate ligand binding. tandfonline.com |

| LSD1 | Substituted pyridine derivatives | Asp555, Lys661, Trp695 | Molecular Docking, MD, MM-PBSA | Electrostatic interactions are the major driving force for binding. nih.gov |

| PfDHFR | Substituted pyrimidine-2,4-diamines | Asp54, Cys15 | Molecular Docking (IFD) | Saturated analogues form more H-bonds compared to phenyl analogues. nih.gov |

Charge Transfer Complex Studies and Intermolecular Interactions

3-Chloro-2,4-diaminopyridine, with its electron-rich amino groups and pyridine ring, can act as an electron donor to form charge-transfer (CT) complexes with suitable electron acceptors. These complexes are characterized by an electronic transition from the donor to the acceptor, often resulting in a new, distinct color.

Theoretical studies can model the formation of these CT complexes. By calculating the interaction energy and analyzing the electronic structure of the complex, the nature and strength of the charge transfer can be quantified. Studies on complexes between substituted pyridines and acceptors like iodine, iodine monochloride, or p-bromanil have been reported. researchgate.netroyalsocietypublishing.orgniscpr.res.inrsc.org These investigations show that the stability and electronic properties of the CT complex are highly dependent on the electronic nature of the substituents on the pyridine ring. The electron-donating amino groups in 3-Chloro-2,4-diaminopyridine would enhance its ability to form stable CT complexes. Theoretical calculations for a complex of 2,3-diaminopyridine with chloranilic acid confirmed the existence of both proton and charge transfer within the complex. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, provides reliable predictions of ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov Theoretical calculations for related aminopyrimidines and aminobenzenes have shown a strong correlation between calculated chemical shifts and experimental values. acs.org For 3-Chloro-2,4-diaminopyridine, calculations would predict the chemical shifts for the two non-equivalent aromatic protons and the distinct carbon atoms in the ring, taking into account the electronic effects of the three substituents. A computational study of 2,6-diaminopyridine demonstrated good agreement between calculated and experimental ¹H and ¹³C NMR spectra. tandfonline.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be used to assign the peaks in an experimental IR spectrum. researchgate.net For 3-Chloro-2,4-diaminopyridine, characteristic vibrational modes would include N-H stretching of the amino groups, C-N stretching, C-Cl stretching, and various pyridine ring stretching and bending modes. tandfonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comresearchgate.netbohrium.com The calculations for 3-Chloro-2,4-diaminopyridine would likely predict π-π* transitions within the aromatic system. TD-DFT studies on a proton transfer complex of 3,4-diaminopyridine successfully assigned the observed absorption bands to specific electronic transitions, such as HOMO→LUMO. bohrium.comnih.gov

Exploration of Biological Interactions and Mechanistic Research of 3 Chloro 2,4 Diaminopyridine Derivatives in Vitro/pre Clinical

Enzyme Inhibition Studies and Target Identification

Derivatives based on the diaminopyrimidine structure have been extensively studied for their ability to inhibit various classes of enzymes. This research has identified specific molecular targets and clarified the structure-activity relationships that govern their inhibitory potency and selectivity.

The 2,4-diaminopyrimidine (B92962) moiety serves as a critical scaffold for the development of potent kinase inhibitors, which often function by competing with ATP for binding in the kinase catalytic site. nih.gov Research has demonstrated that derivatives can form crucial hydrogen bonds with the hinge region of kinases, leading to potent inhibitory activity. nih.gov A wide array of kinases have been successfully targeted by compounds incorporating this structural core.

For instance, certain 2,4-diaminopyrimidine derivatives have been engineered as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. nih.gov Compound 22 , a representative of this class, showed significant enzymatic inhibition of CDK7 with an IC50 value of 7.21 nM and demonstrated high selectivity against other CDK subtypes. nih.gov Similarly, derivatives have been developed as selective inhibitors of Protein Kinase C theta (PKCθ), a crucial enzyme in T-cell signaling. nih.gov Other targeted kinases include Interleukin-2 inducible T-cell kinase (Itk), Activin receptor-like kinase 2 (ALK2), Bromodomain-containing protein 4 (BRD4), Polo-like kinase 1 (PLK1), and Focal Adhesion Kinase (FAK). nih.govnih.govacs.orgnih.gov

| Compound Class | Target Kinase(s) | Reported Potency (IC50/Ki) |

|---|---|---|

| 2,4-Diaminopyrimidine Derivative (Compound 22) | CDK7 | 7.21 nM |

| 2,4-Diarylaminopyrimidine Hydrazone (Compound 14f) | FAK | 35 nM |

| Aminopyrimidine-dione (Compound 4) | BRD4 | 0.029 µM |

| 3-Aminopyrid-2-one (Compound 7v) | Itk | 7 nM (Ki) |

| 3,5-Diaryl-2-aminopyridine (Compound 10) | ALK2 | Potent Inhibition |

| 2,4-Diaminopyrimidine Derivative | PKCθ | Selective Inhibition |

The 2,4-diaminopyrimidine scaffold is a cornerstone of "non-classical" inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. taylorandfrancis.commdpi.comwikipedia.org These inhibitors, such as Trimethoprim, are structurally related to the pteridine portion of folic acid and act by blocking the reduction of dihydrofolate to tetrahydrofolate. taylorandfrancis.commdpi.com This mechanism disrupts DNA synthesis and cell division, making DHFR a key target for antimicrobial and anticancer agents. mdpi.commdpi.com

A vast library of diaminopyrimidine derivatives has been evaluated for DHFR inhibitory activity against the enzyme from various species, including human, parasitic, and bacterial sources. nih.gov For example, studies on derivatives targeting Cryptosporidium parvum DHFR identified compounds with 50% inhibitory concentrations (IC50s) in the sub-micromolar range, significantly more potent than the reference compound Trimethoprim. nih.gov Similarly, derivatives have been specifically designed to inhibit DHFR from Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.gov These studies often explore structure-activity relationships, noting that features like lipophilicity and specific substitutions can dramatically influence potency and selectivity for the target organism's DHFR over the human enzyme. mdpi.comnih.gov

| Compound | Target DHFR | Reported Potency (IC50 in µM) |

|---|---|---|

| Trimethoprim | C. parvum (Bovine Isolate) | 4.0 |

| Trimethoprim | C. parvum (Human Isolate) | 3.8 |

| Trimethoprim | Human | 890 |

| Pyrimethamine | C. parvum (Bovine Isolate) | 0.040 |

| Pyrimethamine | C. parvum (Human Isolate) | 0.051 |

| Pyrimethamine | Human | 0.59 |

While research has predominantly centered on kinases and DHFR, the diaminopyrimidine scaffold shows potential for interacting with other enzyme systems. For example, studies have investigated the ability of related heterocyclic compounds to interact with hydrolases involved in the degradation of environmental contaminants. chemicalbook.com However, detailed mechanistic studies on the inhibition of other major enzyme classes like proteases or phosphatases by 3-Chloro-2,4-diaminopyridine derivatives are less extensively documented in the current body of scientific literature.

Receptor Binding Assays and Ligand-Target Interactions

The interaction of diaminopyrimidine derivatives is most thoroughly characterized in the context of enzyme active sites, particularly with receptor tyrosine kinases. For example, 2-aminopyridine (B139424) derivatives designed to inhibit ALK2, a BMP type I receptor kinase, have been studied to understand the structural basis for their potency and selectivity. acs.org These studies reveal that substituents on the pyridine (B92270) ring can interact with the hydrophobic back pocket of the ATP-binding site, sometimes forming water-mediated hydrogen bonds with key catalytic residues. acs.org The planarity of the core structure is often a favorable characteristic for binding. nih.gov While these interactions occur within the kinase domain of a receptor, they are fundamental to blocking the receptor's downstream signaling pathways. Direct binding assays to non-enzymatic receptors for this class of compounds are not as widely reported.

Modulatory Effects on Ion Channels (Voltage-Gated Potassium Channels)

Derivatives of diaminopyridine are well-characterized as modulators of voltage-gated potassium (Kv) channels. nih.govnih.gov These channels are crucial for regulating neuronal excitability and the repolarization phase of the action potential. nih.govbiorxiv.org

Electrophysiological studies, particularly using patch-clamp techniques, have provided a detailed understanding of how diaminopyridine compounds modulate Kv channels. The closely related compound 3,4-diaminopyridine (B372788) (3,4-DAP) is a potent blocker of Kv channels. nih.gov Its mechanism of action involves a direct block of the ion-conducting pore. nih.govnih.gov

Research has shown that 3,4-DAP acts as an antagonist at Kv channels, with a particular effect on the Kv3 subtypes (Kv3.3 and Kv3.4) that are predominantly located at mammalian motor nerve terminals. nih.gov The block is concentration-dependent and results in a broadening of the presynaptic action potential waveform. nih.gov This prolongation of the depolarization phase enhances calcium influx through voltage-gated calcium channels, subsequently increasing neurotransmitter release. nih.govnih.gov Notably, studies have identified both a well-known low-affinity (0.1–1 mM) antagonist activity and a more recently discovered high-affinity (1–10 μM) partial antagonist effect of 3,4-DAP. nih.gov This high-affinity interaction is sufficient to mediate the physiological effects of action potential broadening and enhanced transmitter release. nih.govnih.gov

| Compound | Target Ion Channel | Effect | Mechanism |

|---|---|---|---|

| 3,4-Diaminopyridine | Voltage-Gated K+ Channels (e.g., Kv3.3, Kv3.4) | Channel Blockade, Action Potential Broadening | High-affinity partial antagonist; Low-affinity antagonist |

| 4-Aminopyridine | Voltage-Gated K+ Channels | Channel Blockade | Binds to open K+ channels in the inner pore |

Molecular Mechanisms of Channel Interaction

Derivatives of diaminopyridine are recognized as potent modulators of ion channels, particularly voltage-gated potassium (K+) channels. The mechanism of action is primarily understood through studies of related compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), which serve as the foundational models for this class of molecules. nih.govdrugbank.com

The primary molecular mechanism is the direct physical occlusion of the ion conduction pore. pnas.orgnih.gov Cryo-electron microscopy (cryo-EM) structures of the lysosomal channel TMEM175 in complex with 4-AP have visualized the inhibitor binding near the center of the channel's ion conduction pathway. pnas.orgnih.gov This binding physically blocks the channel, preventing the permeation of both ions and water. nih.gov

For these compounds to be effective, they must typically access the binding site from the intracellular side of the membrane. nih.gov Diaminopyridines are weak bases and can cross the cell membrane in their neutral, uncharged form. nih.govbiorxiv.org Once inside the cell, the molecule becomes protonated (cationic), which is the active form required to block the channel pore. nih.govbiorxiv.org

The binding site itself is often a hydrophobic cavity located in the inner mouth of the pore. rupress.orgbiorxiv.org In Shaker-type potassium channels, this pocket is formed by amino acid residues from the S5 and S6 transmembrane segments. biorxiv.org The interaction stabilizes the closed or a pre-open, non-conducting state of the channel, preventing the final conformational changes necessary for full channel opening and ion flow. rupress.orgbiorxiv.org Studies have shown that 4-AP can become trapped within the channel pore when it closes, with subsequent depolarization required to relieve the block. nih.gov This trapping phenomenon underscores the intimate nature of the interaction between the molecule and the channel's gating machinery. nih.govrupress.org

Interaction with Nucleic Acids (DNA/RNA Binding Investigations)

The 2,4-diaminopyrimidine scaffold, a core component of the titular compound's isomer, has been investigated for its ability to interact with nucleic acids. Research on various derivatives indicates that these molecules can bind to DNA through non-covalent interactions. mdpi.com

The primary modes of binding are identified as groove binding and partial intercalation. mdpi.comnih.gov Intercalation involves the insertion of the planar heterocyclic ring system between the base pairs of the DNA double helix, while groove binding involves fitting into the minor or major grooves of the DNA structure. Spectroscopic techniques, including UV-Visible and Circular Dichroism (CD) spectroscopy, are commonly employed to elucidate these binding modes. mdpi.com

Structure-activity relationship studies have shown that substituents on the pyrimidine ring significantly influence both the mode and affinity of DNA binding. For instance, the presence of electron-donating groups on an attached benzene ring was found to favor an intercalative binding mode and resulted in higher DNA binding affinity. nih.gov Conversely, derivatives with electron-withdrawing groups tended to bind via partial intercalation with a weaker affinity. nih.gov These interactions with DNA can disrupt processes like replication and transcription, forming a basis for the biological activities of some of these compounds.

In Vitro Cellular Pathway Modulation Studies

Cell Growth Modulation (Excluding Antineoplastic Efficacy or Clinical Outcome)

Derivatives based on the 2,4-diaminopyrimidine scaffold have demonstrated significant modulation of cell growth in various in vitro models, particularly in cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell proliferation by 50%.

Numerous studies have synthesized and evaluated series of these derivatives, revealing potent growth-inhibitory properties across a range of cell lines. For example, certain novel 2,4-diaminopyrimidine derivatives have shown IC₅₀ values in the low micromolar and even nanomolar range against human lung (A549), breast (MDA-MB-231, MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. nih.govrsc.org This demonstrates a broad-spectrum inhibitory effect on the proliferation of diverse cell types.

The table below summarizes the in vitro cell growth inhibitory activity of selected 2,4-diaminopyrimidine derivatives from various research studies.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 9k | A549 (Lung) | 2.14 | rsc.org |

| 13f | A549 (Lung) | 1.98 | rsc.org |

| 9k | HCT-116 (Colon) | 3.59 | rsc.org |

| 13f | HCT-116 (Colon) | 2.78 | rsc.org |

| 9k | PC-3 (Prostate) | 5.52 | rsc.org |

| 13f | PC-3 (Prostate) | 4.27 | rsc.org |

| 9k | MCF-7 (Breast) | 3.69 | rsc.org |

| 13f | MCF-7 (Breast) | 4.01 | rsc.org |

| A12 | A549 (Lung) | 0.13 | nih.gov |

| A12 | MDA-MB-231 (Breast) | 0.094 | nih.gov |

| B6 | A549 (Lung) | 2.533 | nih.gov |

| 22 | MM.1S (Multiple Myeloma) | 0.1746 | nih.gov |

| 22 | Mino (Mantle Cell Lymphoma) | 0.0375 | nih.gov |

Cell Cycle Analysis

A key mechanism through which 2,4-diaminopyrimidine derivatives modulate cell growth is by interfering with the normal progression of the cell cycle. Flow cytometry analysis has revealed that treatment of cells with these compounds can lead to a significant accumulation of cells in specific phases of the cycle.

For instance, compound 9k was shown to cause a blockage at the G2/M phase and an accumulation of cells in the S phase in the A549 lung cancer cell line. rsc.org Similarly, other aminopyrimidine derivatives have been reported to halt cell growth at the G2/M phase. mdpi.com Another study on a potent CDK7 inhibitor with a 2,4-diaminopyrimidine core, compound 22 , found that it induced G1/S phase cell cycle arrest in MV4-11 leukemia cells. nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase or the mitosis (M) phase, ultimately inhibiting cell division and proliferation.

Induction of Cellular Responses

Beyond halting the cell cycle, a primary cellular response induced by many 2,4-diaminopyrimidine derivatives is apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged or unwanted cells and is a key focus of mechanistic studies.

The induction of apoptosis by these compounds has been confirmed through various assays. For example, treatment with compound 9k led to a significant decrease in the mitochondrial membrane potential in A549 cells, a key early event in the intrinsic apoptotic pathway. rsc.org Further studies on other derivatives have demonstrated that they can upregulate the expression of pro-apoptotic proteins like BAX and the key executioner caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins ultimately commits the cell to undergo apoptosis. mdpi.com One study found that a particular derivative caused a 74.8-fold increase in the late apoptotic stage of treated cells. mdpi.com

Ligand-Based and Structure-Based Design Principles for Activity Modulation

The development of potent and selective 3-chloro-2,4-diaminopyrimidine derivatives is guided by both ligand-based and structure-based design principles. These computational and medicinal chemistry strategies aim to optimize the interaction of the molecule with its biological target. elsevierpure.comfiveable.me

Structure-Based Design: This approach relies on the three-dimensional structure of the target protein, often a kinase or an ion channel. Molecular docking studies are used to predict how a derivative will bind within the target's active site. nih.govnih.govnih.gov These studies have revealed key interactions that are crucial for activity. For many kinase inhibitors, the 2,4-diaminopyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with backbone residues in the hinge region of the kinase's ATP-binding pocket (e.g., Cys502 in FAK). nih.gov The chlorine atom and other substituents on the pyridine or pyrimidine ring can then be positioned to form additional interactions with hydrophobic pockets or specific residues, thereby enhancing potency and selectivity. nih.govnih.gov

Ligand-Based Design: When a high-resolution structure of the target is unavailable, ligand-based methods are employed. fiveable.me This involves analyzing a set of known active molecules to create a pharmacophore model. nih.gov A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For diaminopyrimidine and related scaffolds, a common pharmacophore consists of a flat heterocyclic ring, with the amino groups at the 2- and 4-positions acting as crucial hydrogen bond donors and acceptors. nih.gov

Structure-activity relationship (SAR) studies are integral to both approaches. By systematically modifying the parent structure and assessing the impact on biological activity, researchers can deduce which chemical modifications are favorable. For example, SAR studies have shown that the nature of the substituent at the C5 and C6 positions of the pyrimidine ring can dramatically alter a compound's inhibitory potency and cellular activity. rsc.orgmdpi.com These principles collectively guide the rational design of new derivatives with improved therapeutic potential.

Future Perspectives and Emerging Research Directions

Integration with Advanced Materials Science

The field of materials science is increasingly looking towards highly functionalized heterocyclic compounds to create next-generation materials. The exploration of chloro-diaminopyridine derivatives for creating advanced materials, such as polymers with unique properties for coatings and electronics, is an active area of interest. netascientific.com

Future research is likely to focus on integrating 3-Chloro-2,4-diaminopyridine as a key monomer or functional additive in polymer science. The two amino groups offer reactive sites for polymerization, potentially leading to the formation of novel polyamides or polyureas. The pyridine (B92270) nitrogen and the chlorine atom can modulate the polymer's electronic properties, thermal stability, metal-coordinating capabilities, and adhesion to surfaces.

Emerging applications could include:

Organic Semiconductors: Pyridine-containing compounds are integral to the development of materials with specific electronic and optical properties. rsc.org The defined structure of 3-Chloro-2,4-diaminopyridine could be exploited to synthesize polymers for use in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).

Coordination Polymers: The pyridine nitrogen can coordinate with metal ions, opening a path to designing one-, two-, or three-dimensional coordination polymers. researchgate.net These materials are investigated for applications in gas storage, catalysis, and chemical sensing.

Functional Coatings: Polymers derived from this compound could be used to create specialized coatings with enhanced thermal resistance, anti-corrosive, or antimicrobial properties, leveraging the inherent characteristics of the pyridine ring and its functional groups.

Innovations in Synthetic Methodologies

While traditional multi-step syntheses for diaminopyridines exist, future efforts will concentrate on more efficient, selective, and sustainable methods. orgsyn.orggoogle.com Innovations in synthetic chemistry are crucial for making 3-Chloro-2,4-diaminopyridine and its derivatives more accessible for research and application. rsc.org

Key emerging synthetic strategies include:

Catalytic Cross-Coupling Reactions: Modern catalysis offers powerful tools for molecule construction. Methods like Suzuki-Miyaura and Heck coupling reactions, which are already used for related structures, could be adapted to functionalize the 3-Chloro-2,4-diaminopyridine scaffold, allowing for the precise introduction of diverse molecular fragments. nih.gov

Microwave-Assisted Synthesis: This technology has the potential to dramatically reduce reaction times and improve yields for the synthesis of substituted pyridines, offering a greener alternative to conventional heating.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, which can increase the safety and efficiency of handling reactive intermediates common in heterocyclic synthesis.

Direct C-H Functionalization: An emerging frontier in organic synthesis is the direct activation and functionalization of carbon-hydrogen bonds. Developing methods to selectively functionalize the C-H bonds on the 3-Chloro-2,4-diaminopyridine ring would represent a significant leap in synthetic efficiency, bypassing the need for pre-functionalized starting materials.

| Methodology | Potential Advantage for 3-Chloro-2,4-diaminopyridine Synthesis | Reference Context |

|---|---|---|

| Catalytic Cross-Coupling (e.g., Suzuki, Heck) | Enables precise and diverse functionalization at the chloro- position or by building the ring from simpler precursors. | nih.gov |

| Microwave-Assisted Synthesis | Accelerates reactions, improves yields, and promotes greener chemistry. | dovepress.com |

| Flow Chemistry | Enhances safety, scalability, and control over complex reaction pathways. | General trend in modern synthesis |

| Direct C-H Functionalization | Offers the most atom-economical route to new derivatives by directly modifying the pyridine core. | General trend in innovative synthesis |

Expansion of Mechanistic Biological Research Applications

Aminopyridine scaffolds are exceptionally important in medicinal chemistry and drug discovery due to their ability to interact with a wide range of biological targets. rsc.orgdovepress.com The specific isomer 3-Chloro-2,4-diaminopyridine is a conformationally restricted diamine, a type of scaffold that is highly attractive in drug design because it presents functional groups in a well-defined spatial arrangement, which can lead to more potent and selective binding to biological targets. lifechemicals.com

Future research will likely explore the potential of 3-Chloro-2,4-diaminopyridine and its derivatives in several key areas:

Enzyme Inhibition: The 2,4-diaminopyrimidine (B92962) core is a classic "non-classical" inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in bacteria and cancer cells. mdpi.com A major research direction would be to synthesize and test 3-Chloro-2,4-diaminopyridine derivatives as potential DHFR inhibitors, where the unique chlorine position could influence selectivity for microbial versus human enzymes. mdpi.com

Kinase Inhibitor Scaffolds: The aminopyrimidine scaffold is widely used in the design of kinase inhibitors for cancer therapy. researchgate.net The 3-Chloro-2,4-diaminopyridine structure could serve as a novel template for designing next-generation inhibitors targeting specific kinases involved in cell proliferation and signaling.

Neurological Research: Related aminopyridines are known to modulate ion channels and are used to study and treat neurological conditions like multiple sclerosis and myasthenia gravis. smolecule.comfrontiersin.orgnih.gov 3-Chloro-2,4-diaminopyridine could be investigated as a modulator of voltage-gated potassium or other ion channels to probe their function in the nervous system. nih.gov

DNA Binding and Antimicrobial Agents: Diaminopyridine derivatives can form complexes with metal ions and interact with DNA. mdpi.comauctoresonline.org This suggests a potential pathway for developing new antimicrobial or antitumor agents whose mechanism involves DNA binding or disrupting cellular replication. mdpi.com

| Research Area | Potential Biological Target/Application | Rationale Based on Related Compounds |

|---|---|---|

| Antimicrobial / Anticancer | Dihydrofolate Reductase (DHFR) Inhibition | The 2,4-diamino core is a known pharmacophore for DHFR inhibitors. mdpi.com |

| Oncology | Protein Kinase Inhibition | The aminopyrimidine scaffold is a key component of many FDA-approved kinase inhibitors. researchgate.net |

| Neuroscience | Voltage-Gated Ion Channel Modulation | Isomers like 3,4-diaminopyridine (B372788) are known potassium channel blockers. nih.govnih.gov |

| Molecular Biology | DNA Intercalation / Complex Formation | Diaminopyridines can form proton transfer complexes that interact with DNA. mdpi.com |

Q & A

How can researchers optimize the synthetic yield of 3-Chloro-2,4-diaminopyridine while minimizing impurities?

Methodological Answer:

To enhance yield, employ stepwise purification using column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate intermediates. Monitor reaction progress via TLC or HPLC. For example, in analogous pyridine derivatives, impurities like 3-amino-2-chloro-4-methylpyridine can arise from incomplete chlorination or side reactions; quenching unreacted intermediates with sodium hydroxide in dichlorethane (as described in pyridine synthesis protocols) improves purity . Recrystallization in ethanol/water mixtures (70:30 v/v) further refines the product.

What analytical techniques are recommended for confirming the structural integrity of 3-Chloro-2,4-diaminopyridine?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- NMR : Compare - and -NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions.

- XRD : Resolve crystal structures to confirm bond angles and distances, as demonstrated in studies on (2,2’-bipyridine)chloro complexes .

- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular weight (theoretical MW: 143.58 g/mol) and detect trace impurities .

How should researchers address discrepancies in toxicity data for 3-Chloro-2,4-diaminopyridine across assays?

Methodological Answer:

Discrepancies often stem from assay design (e.g., asymmetry in concentration-effect curves). For instance, in toxicity studies of 3-chloro-2,4-pentanedione, asymmetric data required a 5-parameter logistic (5PL) model instead of a 4PL model to accurately determine EC values (1.34 mg/L vs. 1.25 mg/L) . Validate results using multiple cell lines (e.g., HepG2 for hepatic toxicity) and orthogonal assays (MTT vs. ATP luminescence).

What safety protocols are critical during handling of 3-Chloro-2,4-diaminopyridine in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (H313/H319 hazards) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposing in halogenated waste containers .

How can computational modeling aid in predicting the reactivity of 3-Chloro-2,4-diaminopyridine in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can map electron density to identify reactive sites. For example, the chloro group at position 3 exhibits higher electrophilicity (Mulliken charge: +0.32) compared to amino groups, favoring nucleophilic attack at this position . Pair these predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) to validate computational insights.

What strategies mitigate decomposition of 3-Chloro-2,4-diaminopyridine during long-term storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidation .

- Quality Control : Perform periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water mobile phase) to detect degradation products .

How do researchers resolve conflicting pharmacological activity data for 3-Chloro-2,4-diaminopyridine derivatives?

Methodological Answer:

Contradictions may arise from structural isomerism or assay specificity. For example, 2,6-di(arylamino)-3-fluoropyridine derivatives showed variable bioactivity due to regioisomeric impurities; optimize synthetic routes to >98% purity and confirm stereochemistry via chiral HPLC . Cross-validate findings using in silico docking (e.g., AutoDock Vina) to assess binding affinities to target receptors .

What methodologies are effective for studying the environmental fate of 3-Chloro-2,4-diaminopyridine?

Methodological Answer:

- Biodegradation Assays : Use OECD 301F protocols with activated sludge to measure half-life under aerobic conditions.

- Photolysis Studies : Expose samples to UV light (254 nm) and analyze degradation products via LC-MS/MS .

- Ecotoxicology : Test on Daphnia magna (OECD 202) to determine acute toxicity thresholds (LC) .

How can researchers optimize reaction conditions for introducing substituents to 3-Chloro-2,4-diaminopyridine?

Methodological Answer:

Screen catalysts (e.g., Pd/C for cross-coupling) and solvents (DMF for polar aprotic conditions) using Design of Experiments (DoE). For instance, Suzuki-Miyaura coupling with aryl boronic acids achieves >80% yield at 80°C with 5 mol% Pd(OAc) . Monitor regioselectivity via -NMR to confirm substitution at the chloro position.

What are the key considerations for scaling up 3-Chloro-2,4-diaminopyridine synthesis without compromising purity?

Methodological Answer:

- Process Safety : Conduct hazard assessments (e.g., HAZOP) for exothermic steps.

- Batch vs. Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat dissipation and reduce side reactions .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.